Methyl 4-isobutylbenzoate

Lipophilicity LogP Drug Design

Generic para-substituted benzoate analogs often cause irreproducible results in cross-coupling and HPLC method development. Methyl 4-isobutylbenzoate eliminates this risk with its uniquely branched isobutyl group, providing quantifiable and reproducible performance. • Defined lipophilicity (XLogP3 2.67) for reliable HPLC calibration and method transfer. • Validated in cobalt-catalyzed Suzuki-Miyaura C(sp²)-C(sp³) cross-coupling. • Directly relevant for Ibuprofen impurity synthesis and ANDA analytical method validation. Supplied with ≥95% purity; store at room temperature; not classified as hazardous for transport.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 154320-56-6
Cat. No. B170783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-isobutylbenzoate
CAS154320-56-6
SynonymsMethyl 4-isobutylbenzoate
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C12H16O2/c1-9(2)8-10-4-6-11(7-5-10)12(13)14-3/h4-7,9H,8H2,1-3H3
InChIKeyRKGMWMARQCXWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-isobutylbenzoate (CAS 154320-56-6): Core Properties and Strategic Sourcing Considerations


Methyl 4-isobutylbenzoate (CAS 154320-56-6), also known as methyl 4-(2-methylpropyl)benzoate, is a para-substituted aromatic ester with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol [1]. It is primarily utilized as a versatile chemical intermediate in organic synthesis, where its ester functionality and branched isobutyl group confer a distinct combination of lipophilicity and steric properties that are not replicated by its linear or shorter-chain analogs [2]. This compound is supplied as a high-purity reagent, with a typical minimum purity specification of 95%, and is stored at room temperature .

✓ Synthetic intermediate with distinct isobutyl branching
✓ Defined lipophilicity profile for chromatography method development
✓ High-purity reagent for sensitive catalytic reactions

Why Methyl 4-isobutylbenzoate (CAS 154320-56-6) Cannot Be Simply Substituted by Other Para-Substituted Methyl Benzoates


In research and industrial settings, the decision to substitute a chemical with a 'similar' analog based on superficial structural resemblance can compromise the reproducibility and outcome of sensitive processes. While the class of para-substituted methyl benzoates shares a common ester core, the specific nature of the alkyl side chain—its length, branching, and steric bulk—has a profound and quantifiable impact on key performance parameters. For instance, the branched isobutyl group in Methyl 4-isobutylbenzoate imparts a specific XLogP3 of 2.67 [1], a boiling point of 109°C at 3 Torr [2], and a distinct performance profile in cross-coupling reactions . These values differ significantly from those of its common substitutes, such as the linear n-propyl analog (CAS 81631-63-2) or the sterically bulkier tert-butyl analog (CAS 26537-19-9). Relying on a generic 'in-class' compound without verifying these specific, performance-defining attributes introduces unnecessary risk and potential failure in the intended application.

Linear n-propyl analog (CAS 81631-63-2)
Lower linear-chain lipophilicity and different boiling point may shift HPLC retention and distillation behavior. Untested cross-coupling performance may require method development.
Sterically bulkier tert-butyl analog (CAS 26537-19-9)
Increased steric hindrance may alter reactivity in catalytic coupling; physical property differences can affect purification protocols.

Quantitative Differentiation Evidence: Methyl 4-isobutylbenzoate (CAS 154320-56-6) vs. Key Analogs


Lipophilicity Control: Quantified LogP Differentiates Isobutyl from Linear Propyl Analogs

Methyl 4-isobutylbenzoate exhibits a calculated XLogP3 value of 2.67 [1], which is a key determinant of its behavior in reversed-phase chromatography and its partitioning in biological systems. This is in contrast to the less lipophilic, linear analog Methyl 4-propylbenzoate, for which a representative LogP value is reported as 2.3 (based on class inference for similar linear chain benzoates). The branched isobutyl group results in a measurable increase in lipophilicity compared to its straight-chain counterpart.

Lipophilicity Control
Class-level inference
XLogP3 2.67 (isobutyl) vs ~2.3 (linear propyl)
Reported higher lipophilicity supports distinct chromatographic retention
In silico prediction; experimental verification recommended
Lipophilicity LogP Drug Design Chromatography

Distillation Behavior: Quantified Boiling Point Differentiates Isobutyl from Less Sterically Hindered Analogs

The boiling point of Methyl 4-isobutylbenzoate is reported as 109 °C at a reduced pressure of 3 Torr [1]. This value provides a direct, quantitative basis for designing purification protocols and distinguishes it from other in-class compounds. For example, the less sterically hindered analog Methyl 4-ethylbenzoate (CAS 7364-20-7) has a reported boiling point of 91 °C at the same pressure of 3 Torr [2]. This difference of 18 °C under identical reduced pressure conditions highlights the significant impact of the larger, branched alkyl substituent on the compound's volatility.

Distillation Behavior
Head-to-head
109 °C at 3 Torr (isobutyl) vs 91 °C (ethyl analog)
18 °C higher boiling point informs vacuum distillation conditions
Direct comparison under identical reduced pressure
Purification Distillation Volatility Physical Properties

Performance in Catalytic Cross-Coupling: Methyl 4-isobutylbenzoate as a Validated Substrate

Methyl 4-isobutylbenzoate has been explicitly validated as a competent substrate in a modern cobalt-catalyzed C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling reaction . In the study, the compound, as a representative aryl boronic ester, underwent successful coupling with alkyl bromides using a cobalt(II) catalyst and a trans-N,N′-dimethylcyclohexane-1,2-diamine ligand. The method demonstrated tolerance for the isobutyl substituent, achieving the desired coupled product. This serves as a critical, application-specific point of differentiation, as not all para-substituted benzoates will perform equally under a given set of catalytic conditions, and a negative result with a non-validated substitute would be a significant procurement failure.

Cross-Coupling Validation
Data to verify
Validated substrate in Co-catalyzed Suzuki-Miyaura coupling
Supports use as a building block for C(sp2)-C(sp3) bond formation
Reaction tolerance confirmed for isobutyl substituent; independent verification advised
Organic Synthesis C-C Coupling Methodology Catalysis

High-Value Application Scenarios for Methyl 4-isobutylbenzoate (CAS 154320-56-6)


Calibrated Component in Method Development for Reversed-Phase HPLC

The well-defined and quantifiable lipophilicity of Methyl 4-isobutylbenzoate, with a calculated XLogP3 of 2.67 [1], makes it an ideal candidate for use as a calibration standard or test probe in reversed-phase High-Performance Liquid Chromatography (HPLC) method development. Its distinct retention time, governed by its specific LogP value, can be used to calibrate and benchmark the performance of a new chromatographic system or column against a known, reproducible marker, ensuring method transferability and reliability.

Strategic Building Block for C(sp2)-C(sp3) Bond Formation in Complex Molecule Synthesis

This compound is a strategically selected building block for medicinal and process chemists developing routes that involve the formation of C(sp2)-C(sp3) bonds. Its validation as a competent substrate in cobalt-catalyzed Suzuki-Miyaura cross-coupling provides a direct, literature-precedented pathway for incorporating a 4-isobutylphenyl moiety into more complex molecular architectures. This is particularly relevant for synthesizing novel pharmaceutical candidates or advanced intermediates where the specific lipophilic and steric properties of the isobutyl group are desired.

Precursor for the Synthesis of Ibuprofen-Related Impurities and Reference Standards

As a close structural relative to the key intermediate 4-isobutylbenzoic acid (CAS 38861-88-0) [2], Methyl 4-isobutylbenzoate can serve as a high-purity starting material or analytical reference in the pharmaceutical industry. It is directly relevant for the synthesis of specific impurities or degradation products of Ibuprofen, and for the development of validated analytical methods (AMV) and Quality Control (QC) procedures required for Abbreviated New Drug Applications (ANDA).

Application
Selection Property
Validation Focus
Reversed-phase HPLC method development
Predicted lipophilicity and retention behavior
Retention time reproducibility and system benchmarking
C(sp2)-C(sp3) bond formation in complex synthesis
Validated cross-coupling substrate
Reaction compatibility and product yield under Co-catalysis
Ibuprofen-related impurity and reference standard synthesis
Structural precursor to 4-isobutylbenzoic acid
Purity assessment and identity confirmation for analytical methods

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